High Enantiomeric Excess via Catalytic Asymmetric Hydrogenation for (R)-1,3-Dimethylpiperazine
Patent WO2019165981A1 describes a catalytic asymmetric hydrogenation methodology employing Pd/(R)-BINAP as the chiral catalyst system for the synthesis of (R)-1,3-dimethylpiperazine from tetrahydro pyrazine precursors [1]. This single-step synthetic approach demonstrates the feasibility of achieving high enantiomeric purity for the (R)-enantiomer, which is critical for applications requiring defined stereochemistry.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric synthesis |
|---|---|
| Target Compound Data | 95% ee |
| Comparator Or Baseline | Racemic mixture (0% ee) or alternative resolution methods |
| Quantified Difference | Achieves 95% enantiomeric purity in a single catalytic step |
| Conditions | Pd/(R)-BINAP catalyst system; tetrahydro pyrazine starting material; patent WO2019165981A1 |
Why This Matters
Validates the availability of an industrially relevant asymmetric route to the (R)-enantiomer with high stereochemical purity, supporting procurement decisions where enantiopure material is required.
- [1] WO2019165981A1. Patent employing catalytic asymmetric hydrogenation of tetrahydro pyrazines using Pd/(R)-BINAP, achieving 95% ee in a single step for (R)-1,3-dimethylpiperazine hydrochloride. Priority date 2019. View Source
